
3-(2-Ethoxyphenyl)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis and Biochemical Evaluation of Azetidinones
The synthesis of 3-phenoxy-1,4-diarylazetidin-2-ones has been explored, revealing a series of compounds with significant antiproliferative properties. Notably, compounds such as trans-4-(3-hydroxy-4-methoxyphenyl)-3-phenoxy-1-(3,4,5-trimethoxyphenyl)azetidin-2-one and trans-4-(3-amino-4-methoxyphenyl)-3-phenoxy-1-(3,4,5-trimethoxyphenyl)azetidin-2-one demonstrated potent activity against MCF-7 breast cancer cells with IC50 values of 38 and 19 nM, respectively. These compounds were found to inhibit tubulin polymerization, disrupt microtubular structures, and induce G2/M arrest and apoptosis in cancer cells. Additionally, prodrugs of these compounds were synthesized, with the alanine amide 102b retaining potency and showing promise for clinical development .
Gold-Catalyzed Synthesis of Pyrroles
A gold-catalyzed cascade reaction has been developed for the synthesis of 2,5-disubstituted pyrroles from N-sulfonyl-2-(1-ethoxypropargyl)azetidines. This process involves a cyclization/nucleophilic substitution/elimination mechanism, yielding the desired pyrroles in excellent yields across various examples. The mechanism was supported by iodide or deuterium trapping of the organogold intermediate and kinetic studies .
Chemical Modification of Sulfazecin
The chemical modification of sulfazecin led to the synthesis of 4-methoxycarbonyl-2-azetidinone-1-sulfonic acid derivatives. These derivatives exhibited enhanced antimicrobial activity against gram-negative bacteria compared to their 4-unsubstituted counterparts. The cis isomers showed higher activity, particularly against P. aeruginosa and β-lactamase-producing bacteria. The synthesis process was optimized to obtain the key intermediate in higher yields as colorless crystals, and the potential intermediate of β-lactam formation was isolated and characterized .
Molecular Structure Analysis
X-ray crystallography studies have highlighted the importance of the torsional angle between the phenyl rings in the azetidinones for their antiproliferative activity. A trans configuration between the 3-phenoxy and 4-phenyl rings is generally optimal for activity. The interaction of compound 90b with the colchicine-binding site on β-tubulin was also demonstrated, which is crucial for its mechanism of action .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these azetidinones and pyrroles are complex and involve multiple steps. For the azetidinones, the inhibition of tubulin polymerization and the induction of apoptosis are key reactions that contribute to their antiproliferative effects. The gold-catalyzed synthesis of pyrroles represents a novel reaction pathway that expands the utility of azetidines in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their biological activities. The solubility, stability, and ability to interact with biological targets such as tubulin are essential for their function as antiproliferative agents. The prodrug approach used for the azetidinones aims to improve these properties for better clinical efficacy .
Aplicaciones Científicas De Investigación
Azetidin-2-ones and Antimitotic Compounds
Azetidin-2-ones, similar to 3-(2-Ethoxyphenyl)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)propan-1-one, have been studied for their structures in antimitotic compounds. These structures are characterized by various substituents on the lactam positions, contributing to their potential as antimitotic agents (Twamley et al., 2020).
Synthesis of Substituted Azetidinones
The synthesis of 2-azetidinones scaffold has been explored due to their biological and pharmacological potencies. Sulfonamide rings and their derivatives, like the one in the compound , are of significant interest as they form the core structural skeletons in several naturally occurring alkaloids (Jagannadham et al., 2019).
Inhibitors of Cholesterol Absorption
Compounds with structural similarities to 3-(2-Ethoxyphenyl)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)propan-1-one have been studied as inhibitors of intestinal cholesterol absorption. Such compounds have shown efficacy in lowering serum total cholesterol and liver cholesteryl esters (Rosenblum et al., 1998).
Antimicrobial Activity
Azetidin-2-one derivatives containing aryl sulfonate moiety, similar to the compound , have been synthesized and evaluated for their antimicrobial activity. These compounds have shown efficacy against a range of bacterial and fungal species (Nagamani et al., 2018).
Proton Exchange Membranes
Sulfonated poly(arylene ether sulfone)s containing fluorenyl groups, utilizing similar sulfonyl components, have been synthesized for use as proton exchange membranes in fuel cells. These polymers have shown good properties as polyelectrolyte membrane materials, with high proton conductivity and mechanical properties suitable for fuel-cell applications (Bae et al., 2009).
Propiedades
IUPAC Name |
3-(2-ethoxyphenyl)-1-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO4S/c1-2-26-19-6-4-3-5-15(19)7-12-20(23)22-13-18(14-22)27(24,25)17-10-8-16(21)9-11-17/h3-6,8-11,18H,2,7,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDQQXGLHDTLPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CCC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Ethoxyphenyl)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

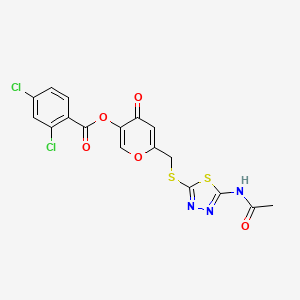


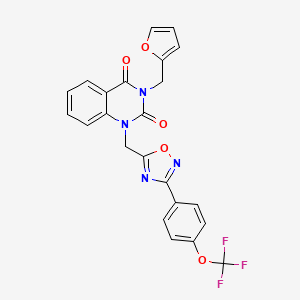
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide](/img/structure/B3012225.png)

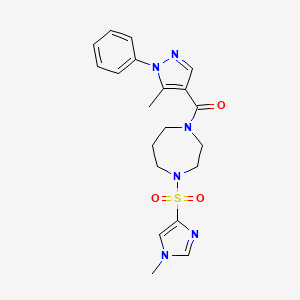


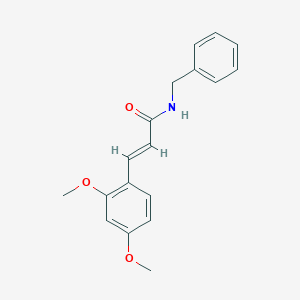
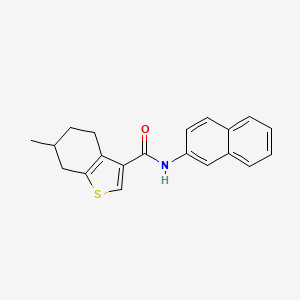

![3-Bromo-6-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3012237.png)
![N-(3-chlorophenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B3012238.png)